4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol
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Overview
Description
4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol is a complex organic compound with a unique structure that includes both phenolic and amino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol typically involves multiple steps. One common route includes the reaction of 4-phenylbutan-2-amine with epichlorohydrin to form an intermediate, which is then reacted with phenol under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can interact with various receptors and enzymes. These interactions can modulate cellular signaling pathways and biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-hydroxybutan-2-one: Shares a similar phenolic structure but lacks the amino functionality.
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: Similar structure but with different substituents on the phenolic ring.
Uniqueness
4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol is unique due to its combination of phenolic and amino functionalities, which allows it to participate in a wide range of chemical reactions and biological interactions
Properties
CAS No. |
62734-33-2 |
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Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-[2-hydroxy-3-(4-phenylbutan-2-ylamino)propoxy]phenol |
InChI |
InChI=1S/C19H25NO3/c1-15(7-8-16-5-3-2-4-6-16)20-13-18(22)14-23-19-11-9-17(21)10-12-19/h2-6,9-12,15,18,20-22H,7-8,13-14H2,1H3 |
InChI Key |
PDALPOCDEXXCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(COC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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